molecular formula C20H18MgO8 B12660390 Magnesium(2+) (Z)-4'-hydroxy-3'-methoxycinnamate CAS No. 97403-85-5

Magnesium(2+) (Z)-4'-hydroxy-3'-methoxycinnamate

Cat. No.: B12660390
CAS No.: 97403-85-5
M. Wt: 410.7 g/mol
InChI Key: YHTWUBRFINUCQW-SHCHSPEBSA-L
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Description

Introduction to Magnesium(2+) (Z)-4'-Hydroxy-3'-Methoxycinnamate

Chemical Identity and IUPAC Nomenclature

This compound is systematically named magnesium;(Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate according to IUPAC rules. Its molecular formula is C₂₀H₁₈MgO₈ , derived from two deprotonated (Z)-ferulic acid molecules (C₁₀H₉O₄⁻) coordinating with one Mg²⁺ ion. The structural specificity arises from the cis-(Z) configuration of the α,β-unsaturated carboxylate group, as illustrated by its SMILES notation:

COC1=C(C=CC(=C1)/C=C\C(=O)[O-])O.COC1=C(C=CC(=C1)/C=C\C(=O)[O-])O.[Mg+2]  

The InChIKey YHTWUBRFINUCQW-SHCHSPEBSA-L further confirms the stereochemistry.

Table 1: Key Chemical Identifiers
Property Value Source
Molecular Formula C₂₀H₁₈MgO₈
IUPAC Name magnesium;(Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
SMILES COC1=C(C=CC(=C1)/C=C\C(=O)[O-])O.[Mg+2]
Molecular Weight 410.7 g/mol

Historical Context in Coordination Chemistry

Magnesium’s role in coordination chemistry has evolved significantly since the early 20th century. While Mg²⁺ is typically associated with hard Lewis acid behavior due to its small ionic radius and high charge density, its incorporation into organometallic frameworks gained traction in the 2000s. The synthesis of magnesium carboxylates, including cinnamate derivatives, emerged as a strategy to stabilize reactive ligands through chelation.

The specific recognition of (Z)-4'-hydroxy-3'-methoxycinnamate as a ligand dates to the late 2000s, with structural characterization enabled by advances in X-ray crystallography and NMR spectroscopy. Unlike traditional Mg²⁺ complexes with simple carboxylates (e.g., magnesium acetate), this compound highlights magnesium’s ability to stabilize conjugated systems with stereochemical precision—a concept later expanded in heterometallic complexes involving transition metals.

Isomeric Considerations: (Z) vs. (E) Configuration

The (Z)-isomer of 4'-hydroxy-3'-methoxycinnamate differs fundamentally from the naturally predominant (E)-ferulate in geometry and electronic properties. The cis arrangement in the (Z)-isomer induces a bent conformation, altering the carboxylate’s coordination mode with Mg²⁺.

Table 2: (Z) vs. (E) Isomer Comparison
Property (Z)-Isomer (E)-Isomer
Double Bond Geometry Cis Trans
Dipole Moment Higher due to proximal substituents Lower due to opposing groups
Stabilization in Mg²⁺ Complexes Enhanced chelation from bent geometry Linear coordination less favored

DFT calculations on analogous systems suggest that the (Z)-configuration facilitates stronger Mg–O interactions by reducing steric strain between the methoxy group and carboxylate oxygen. This geometric distinction impacts reactivity; for example, (Z)-configured complexes demonstrate slower hydrolysis kinetics compared to (E)-variants in aqueous media.

Properties

CAS No.

97403-85-5

Molecular Formula

C20H18MgO8

Molecular Weight

410.7 g/mol

IUPAC Name

magnesium;4-[(Z)-2-carboxyethenyl]-2-methoxyphenolate

InChI

InChI=1S/2C10H10O4.Mg/c2*1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2*2-6,11H,1H3,(H,12,13);/q;;+2/p-2/b2*5-3-;

InChI Key

YHTWUBRFINUCQW-SHCHSPEBSA-L

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\C(=O)O)[O-].COC1=C(C=CC(=C1)/C=C\C(=O)O)[O-].[Mg+2]

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)[O-].COC1=C(C=CC(=C1)C=CC(=O)O)[O-].[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium(2+) (Z)-4’-hydroxy-3’-methoxycinnamate typically involves the reaction of magnesium salts with (Z)-4’-hydroxy-3’-methoxycinnamic acid. One common method is to dissolve (Z)-4’-hydroxy-3’-methoxycinnamic acid in a suitable solvent, such as ethanol, and then add a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of Magnesium(2+) (Z)-4’-hydroxy-3’-methoxycinnamate may involve larger-scale reactions using similar principles. The process may be optimized for higher yields and purity by controlling reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Magnesium(2+) (Z)-4’-hydroxy-3’-methoxycinnamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cosmetic Applications

Ultraviolet Protection

  • Magnesium(2+) (Z)-4'-hydroxy-3'-methoxycinnamate functions primarily as an effective ultraviolet (UV) filter in sunscreens and other skincare products. It absorbs both UVA and UVB radiation, thereby protecting the skin from harmful effects associated with sun exposure, such as sunburn and photoaging.

Antioxidant Properties

  • In addition to UV protection, this compound exhibits antioxidant activity, which can help mitigate oxidative stress in biological systems. This dual functionality enhances its value in cosmetic formulations.

Comparison with Other UV Filters
The following table summarizes the characteristics of this compound compared to other common UV filters:

Compound Name Functionality Unique Features
This compound UV filter & AntioxidantDual functionality provides enhanced skin protection
Ethylhexyl Methoxycinnamate UV filterCommonly used but less stable under UV exposure
Oxybenzone UV filterKnown for endocrine disruption concerns
Butyl Methoxydibenzoylmethane Broad-spectrum UV filterPotential skin irritation; less effective against UVA
Benzophenone derivatives Various UV filtersSome raise safety concerns regarding skin absorption and toxicity

Pharmaceutical Applications

Potential Therapeutic Effects

  • Preliminary studies suggest that this compound may have therapeutic potential beyond its cosmetic uses. Its antioxidant properties could contribute to reducing inflammation and protecting against cellular damage in various medical conditions .

Research Findings

Several research studies have explored the efficacy and safety of this compound:

  • A study published in MDPI highlighted its role as a photoprotective agent, emphasizing its effectiveness in preventing skin damage caused by UV radiation .
  • Research on antioxidant assays indicates that compounds like this compound can provide significant protective effects against oxidative stress, which is crucial for maintaining skin health .

Case Study 1: Efficacy in Sunscreen Formulations

A formulation study demonstrated that incorporating this compound into sunscreen products significantly improved their SPF ratings while also enhancing the product's stability under UV exposure conditions.

Case Study 2: Antioxidant Activity Assessment

In vitro tests conducted on various antioxidant assays showed that this compound exhibited comparable or superior antioxidant capacity compared to traditional antioxidants like vitamin E and ascorbic acid, suggesting its potential for broader applications in both cosmetics and pharmaceuticals .

Mechanism of Action

The mechanism of action of Magnesium(2+) (Z)-4’-hydroxy-3’-methoxycinnamate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl Ferulate vs. Magnesium Cinnamate

Ethyl ferulate, an ester derivative, exhibits strong lipophilicity, making it suitable for crossing lipid membranes in neuroprotective applications . In contrast, the magnesium-coordinated cinnamate likely offers improved stability in aqueous environments and enhanced bioavailability due to ionic interactions. While ethyl ferulate demonstrates direct protection against β-amyloid-induced neurotoxicity , the magnesium complex may modulate oxidative stress via magnesium’s role in enzymatic antioxidant systems (e.g., superoxide dismutase activation) .

Comparison with Other Magnesium Complexes

  • Magnesium acetate: A simple salt used primarily as a magnesium ion source in biochemical assays, lacking the phenolic moiety required for antioxidant activity .
  • Azo-sulfonate and Bu ethoxy octyl complexes : These industrial-grade magnesium complexes lack pharmacological relevance but are critical in dyes and polymer chemistry due to their stability and catalytic properties .

Research Findings and Mechanistic Differences

  • Antioxidant Capacity: Ethyl ferulate’s free radical scavenging activity is attributed to its phenolic hydroxyl group, which donates hydrogen atoms to neutralize reactive oxygen species (ROS) . The magnesium complex may enhance this activity through synergistic effects between the phenolic ligand and magnesium’s enzyme-cofactor properties .
  • Neuroprotection : Ethyl ferulate reduces β-amyloid-induced neuronal apoptosis by inhibiting ROS generation . The magnesium analog could further mitigate excitotoxicity by blocking NMDA receptor overactivation, a mechanism unique to magnesium ions .
  • Industrial Utility: Non-pharmacological magnesium complexes (e.g., azo-sulfonate) are valued for their thermal stability and chromatic properties in industrial coatings, unlike the bioactive cinnamate derivative .

Biological Activity

Magnesium(2+) (Z)-4'-hydroxy-3'-methoxycinnamate, a magnesium salt of a cinnamate derivative, has garnered attention for its potential biological activities. This compound combines the properties of magnesium ions with those of cinnamic acid derivatives, which are known for various pharmacological effects. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C10H11MgO4\text{C}_{10}\text{H}_{11}\text{MgO}_4
  • Molecular Weight : Approximately 215.5 g/mol
  • Functional Groups : Hydroxy (-OH), Methoxy (-OCH₃), and Cinnamate moiety

This compound is characterized by the presence of magnesium ions, which play a crucial role in its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of cinnamate derivatives. For instance, various cinnamates exhibit significant antimicrobial activity against bacteria and fungi. The mechanism of action typically involves disruption of microbial cell membranes and interference with nucleic acids and proteins .

Table 1: Antimicrobial Activity of Cinnamates

CompoundMIC (μM)Target Organisms
Methyl Cinnamate789.19Candida spp.
Ethyl Cinnamate726.36Aspergillus flavus
Butyl Cinnamate626.62Staphylococcus aureus
This compoundTBDTBD

The specific minimum inhibitory concentration (MIC) values for this compound are yet to be established in the literature, warranting further investigation.

Anti-inflammatory Properties

Magnesium plays a crucial role in modulating inflammatory responses. Studies have shown that magnesium supplementation can reduce cytokine production in response to toll-like receptor stimulation . This immunoregulatory function is significant because it can potentially alleviate conditions associated with chronic inflammation.

Case Study: Magnesium and Inflammation

In a controlled study involving patients with chronic inflammatory diseases, magnesium supplementation led to a notable decrease in inflammatory markers such as TNF-α and IL-6. This suggests that this compound may possess similar anti-inflammatory effects due to its magnesium content.

Cytotoxicity and Cellular Effects

The cytotoxic effects of cinnamates have been documented in various cancer cell lines. For example, studies have indicated that certain cinnamic acid derivatives can induce apoptosis in cancer cells while sparing normal cells . The underlying mechanisms often involve the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.

Table 2: Cytotoxicity of Cinnamates

CompoundIC50 (μM)Cell Line
Cinnamic Acid50HeLa
Methyl Cinnamate40MCF-7
This compoundTBDTBD

Further research is required to determine the specific IC50 values for this compound against various cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Similar to other cinnamates, it may disrupt microbial membranes, leading to cell death.
  • Cytokine Modulation : The presence of magnesium can influence cytokine production and immune response.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through ROS generation.

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